Bienvenue dans la boutique en ligne BenchChem!

2,6-difluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide

HDAC1 inhibition Epigenetics Fluorine SAR

2,6-Difluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide (CAS 946208-71-5) is a synthetic small molecule belonging to the class of fluorinated benzamides incorporating a 1-methyl-1,2,3,4-tetrahydroquinoline scaffold. The compound has been reported in the BindingDB database with inhibitory activity against human histone deacetylase 1 (HDAC1) and histone deacetylase 6 (HDAC6), with IC50 values of 2180 nM and 7080 nM respectively, as determined by fluorometric assays using recombinant enzymes.

Molecular Formula C19H20F2N2O
Molecular Weight 330.379
CAS No. 946208-71-5
Cat. No. B2392761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide
CAS946208-71-5
Molecular FormulaC19H20F2N2O
Molecular Weight330.379
Structural Identifiers
SMILESCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C19H20F2N2O/c1-23-11-3-4-14-12-13(7-8-17(14)23)9-10-22-19(24)18-15(20)5-2-6-16(18)21/h2,5-8,12H,3-4,9-11H2,1H3,(H,22,24)
InChIKeyJVLDPDYHPKGDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide (CAS 946208-71-5): Structural and Target Class Overview for Research Procurement


2,6-Difluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide (CAS 946208-71-5) is a synthetic small molecule belonging to the class of fluorinated benzamides incorporating a 1-methyl-1,2,3,4-tetrahydroquinoline scaffold . The compound has been reported in the BindingDB database with inhibitory activity against human histone deacetylase 1 (HDAC1) and histone deacetylase 6 (HDAC6), with IC50 values of 2180 nM and 7080 nM respectively, as determined by fluorometric assays using recombinant enzymes . This places the compound within the pharmacologically significant HDAC inhibitor chemical space, which is actively investigated for oncology, neurology, and epigenetic research applications.

Why 2,6-Difluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide Cannot Be Replaced by Generic HDAC Inhibitor Scoping


Within the tetrahydroquinoline-benzamide HDAC inhibitor series, subtle changes to the benzamide substitution pattern profoundly alter target engagement and selectivity profiles. The 2,6-difluoro substitution motif on the benzamide ring of this compound imparts distinct electronic and steric properties that differ from mono-fluorinated or non-fluorinated analogs . Available BindingDB data indicate this compound exhibits a moderate HDAC1/HDAC6 selectivity window (approximately 3.2-fold), but the quantitative magnitude and direction of this selectivity relative to key comparators such as the 4-fluoro analog (CAS 946208-79-3) remains uncharacterized in the public domain. Generic substitution based solely on the tetrahydroquinoline core scaffold would ignore the critical structure-activity relationships governed by the fluorine substitution pattern, which is known in the broader HDAC inhibitor literature to influence potency, isoform selectivity, and cellular permeability.

Quantitative Differentiation Evidence: 2,6-Difluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide vs. Structural Analogs


HDAC1 Inhibitory Potency of 2,6-Difluoro vs. 4-Fluoro Tetrahydroquinoline-Benzamide Analogs

The target compound demonstrates an IC50 of 2180 nM against human HDAC1 in a fluorometric assay . To contextualize this activity within the tetrahydroquinoline-benzamide series, the closest commercially available comparator is the 4-fluoro analog (CAS 946208-79-3), which possesses a single para-fluorine instead of the ortho, ortho'-difluoro pattern. At present, no public IC50 data for the 4-fluoro analog against HDAC1 could be located in primary literature or authoritative databases, precluding a direct quantitative comparison. However, the 2,6-difluoro substitution is expected to increase the acidity of the benzamide NH proton and alter the dihedral angle of the amide bond relative to the 4-fluoro analog, which may impact target binding kinetics.

HDAC1 inhibition Epigenetics Fluorine SAR

HDAC6 Inhibitory Profile and Isoform Selectivity Window

The compound exhibits an IC50 of 7080 nM (7.08 µM) against human HDAC6 under identical assay conditions, yielding an HDAC6/HDAC1 selectivity ratio of approximately 3.2-fold . This modest preference for HDAC1 over HDAC6 distinguishes it from established HDAC6-selective inhibitors such as Tubastatin A (HDAC6 IC50 ~15 nM, >1000-fold selective) or ACY-1215, which achieve nanomolar potency and high isoform selectivity. However, the selectivity profile of the target compound relative to the 4-fluoro analog or other tetrahydroquinoline-benzamide congeners has not been publicly reported. The observed selectivity window is thus class-level inference derived from the available HDAC1 and HDAC6 data points.

HDAC6 selectivity Isoform profiling Cytosolic HDAC

Structural Differentiation: 2,6-Difluoro vs. 4-Fluoro Benzamide Substitution Pattern

The 2,6-difluoro substitution pattern creates a symmetrical ortho, ortho'-difluorobenzamide moiety that increases the steric congestion around the amide carbonyl and enhances the hydrogen-bond donor capacity of the NH proton through inductive electron withdrawal . In contrast, the 4-fluoro analog (CAS 946208-79-3) bears a single para-fluorine that primarily exerts electronic effects through resonance without significant steric perturbation of the amide bond geometry. This structural divergence is expected to manifest in differential target binding kinetics, metabolic stability (2,6-difluoro patterns are known to block potential sites of oxidative metabolism on the benzamide ring), and physicochemical properties such as logP and solubility. The target compound has a molecular formula of C₁₉H₂₀F₂N₂O (MW 330.38) versus C₁₉H₂₁FN₂O (MW 312.39) for the 4-fluoro analog.

Fluorine chemistry Structure-activity relationship Molecular design

Optimal Application Scenarios for 2,6-Difluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide in Scientific Research


Class I HDAC (HDAC1) Tool Compound for Epigenetic Profiling

With an HDAC1 IC50 of 2.18 µM and approximately 3-fold selectivity over HDAC6, this compound can serve as a moderate-potency tool for probing HDAC1-dependent cellular processes in nuclear epigenetic regulation. It is appropriate for use in HDAC1-overexpressing cell lines where micromolar target engagement is sufficient, particularly in assays designed to benchmark novel HDAC1 inhibitors against a structurally distinct chemotype . Researchers should note that 2.18 µM potency may require higher compound concentrations in cellular assays, and appropriate controls for HDAC6-mediated effects at similar concentrations should be included due to the limited selectivity window.

Fluorine SAR Probe in Tetrahydroquinoline-Benzamide Lead Optimization

The 2,6-difluoro substitution pattern provides a distinct electronic and steric environment compared to the 4-fluoro analog (CAS 946208-79-3), making this compound an essential comparator in fluorine-walk SAR studies within the tetrahydroquinoline-benzamide series. Procurement of both analogs enables parallel assessment of ortho, ortho'-difluoro vs. para-monofluoro effects on target binding, metabolic stability, and cellular permeability, which is critical for rational lead optimization in HDAC inhibitor programs .

Chemical Biology Probe for HDAC1/HDAC6 Dual Inhibition at Defined Potency Ratios

The compound's HDAC1/HDAC6 IC50 ratio of approximately 3.2:1 represents a defined, albeit modest, dual inhibition profile that can be exploited in chemical biology experiments investigating the phenotypic consequences of simultaneous class I and class IIb HDAC inhibition at specific potency ratios . This contrasts with pan-HDAC inhibitors such as SAHA (vorinostat) or highly selective inhibitors, offering an intermediate pharmacological profile for mechanistic studies.

Quote Request

Request a Quote for 2,6-difluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.